molecular formula C22H22N2O3 B2408168 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034573-10-7

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2408168
CAS No.: 2034573-10-7
M. Wt: 362.429
InChI Key: VXTUYQTYKUBRLB-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the naphthalene and pyridine derivatives, followed by their coupling with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone include other naphthalene, pyridine, and piperidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its combination of the naphthalene, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-22(16-26-20-8-7-17-4-1-2-5-18(17)14-20)24-13-3-6-21(15-24)27-19-9-11-23-12-10-19/h1-2,4-5,7-12,14,21H,3,6,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTUYQTYKUBRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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